molecular formula C22H21NO4S B11079189 Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11079189
M. Wt: 395.5 g/mol
InChI Key: BJBTVWNLTSDDLR-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-3-26-18-13-9-8-12-16(18)20(24)23-21-19(22(25)27-4-2)17(14-28-21)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,23,24)

InChI Key

BJBTVWNLTSDDLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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